N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a fluorophenyl group, and a methoxyphenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction.
Attachment of the methoxyphenoxyacetamide moiety: This can be accomplished through an amide coupling reaction, where the acetamide group is introduced using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-fluorophenyl)-N-{[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]carbamoyl}acetamide
- **N-{1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N-(4-fluorobenzyl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide
Uniqueness
N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 1,2,4-oxadiazole ring and the methoxyphenoxyacetamide moiety distinguishes it from other similar compounds, potentially leading to unique interactions with molecular targets and pathways.
Properties
Molecular Formula |
C23H18FN3O4 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
N-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C23H18FN3O4/c1-29-19-4-2-3-5-20(19)30-14-21(28)25-18-12-8-16(9-13-18)23-26-22(27-31-23)15-6-10-17(24)11-7-15/h2-13H,14H2,1H3,(H,25,28) |
InChI Key |
OUXKESUPKMRDTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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